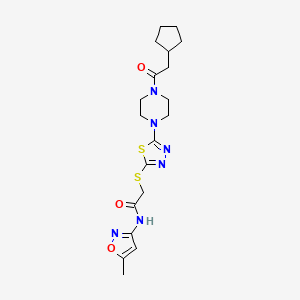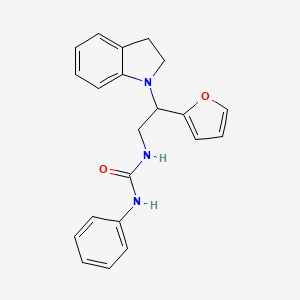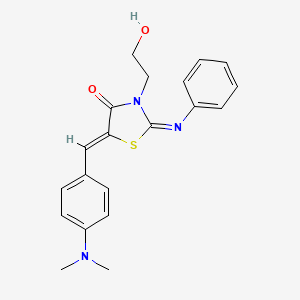![molecular formula C26H31N5O3 B2936968 N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902933-45-3](/img/structure/B2936968.png)
N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a quinazolinone ring . Compounds with these structures are often found in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and quinazolinone rings, along with various functional groups attached to these rings. The IR absorption spectra of similar compounds have shown signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring could contribute to its ability to form hydrogen bonds and interact with biological receptors .科学的研究の応用
Tubulin Polymerization Inhibition and Anticancer Activity
Triazoloquinazolinone compounds have been synthesized and evaluated for their role as tubulin polymerization inhibitors, showcasing significant anticancer activity across various cancer cell lines. These compounds, acting as vascular disrupting agents, have been highlighted for their potential in cancer therapy due to their ability to inhibit tubulin assembly and induce remarkable changes in cell shape, affecting cell migration and tube formation, consistent with vasculature damaging activity (Driowya et al., 2016).
H1-antihistaminic Agents
A series of 1-substituted triazoloquinazolinones were synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These compounds were found to be potent H1-antihistamines with minimal sedative effects, suggesting their potential as a new class of H1-antihistaminic agents with improved side-effect profiles compared to existing medications (Alagarsamy et al., 2008).
Antioxidant and Anticancer Activity
Novel derivatives of triazoloquinazolinones have been explored for their antioxidant and anticancer activities. Certain derivatives exhibited significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential utility in cancer treatment (Tumosienė et al., 2020).
Antihypertensive Activity
Triazoloquinazolinone compounds have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats, showing significant antihypertensive activity. This research suggests the potential application of these compounds in managing hypertension (Alagarsamy & Pathak, 2007).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-18(2)34-16-6-15-30-25(33)21-7-4-5-8-22(21)31-23(28-29-26(30)31)13-14-24(32)27-17-20-11-9-19(3)10-12-20/h4-5,7-12,18H,6,13-17H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLQWGPETKDTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)
![5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2936895.png)

![(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2936902.png)



![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)
